Cas no 83174-90-7 (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde)
83174-90-7 structure
Product Name:1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde
Numéro CAS:83174-90-7
Le MF:C7H8N2O3
Mégawatts:168.15002155304
CID:988589
PubChem ID:453093
Update Time:2025-04-20
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde
- 1,3-dimethyl-2,6-dioxopyrimidine-4-carbaldehyde
- 1,3-dimethyl-2,6-dioxo-pyrimidine-4-carbaldehyde
- EN300-7791934
- DTXSID20232205
- 4-Pyrimidinecarboxaldehyde, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
- Z235536982
- 1,3-Dimethyl-6-formyluracil
- AKOS006242450
- 83174-90-7
- 1,3-DiMe-6-FormU
- 6-METHOYL-1,3-DIMETHYLURACIL
- G62449
- DB-369323
-
- Piscine à noyau: 1S/C7H8N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h3-4H,1-2H3
- La clé Inchi: UYXDGQXFKVFXDW-UHFFFAOYSA-N
- Sourire: O=C1N(C)C(C=C(C=O)N1C)=O
Propriétés calculées
- Qualité précise: 168.05349212g/mol
- Masse isotopique unique: 168.05349212g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 282
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.9
- Surface topologique des pôles: 57.7Ų
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7791934-0.05g |
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde |
83174-90-7 | 95.0% | 0.05g |
$174.0 | 2025-03-21 | |
| Enamine | EN300-7791934-0.1g |
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde |
83174-90-7 | 95.0% | 0.1g |
$257.0 | 2025-03-21 | |
| Enamine | EN300-7791934-0.25g |
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde |
83174-90-7 | 95.0% | 0.25g |
$367.0 | 2025-03-21 | |
| Enamine | EN300-7791934-0.5g |
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde |
83174-90-7 | 95.0% | 0.5g |
$579.0 | 2025-03-21 | |
| Enamine | EN300-7791934-1.0g |
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde |
83174-90-7 | 95.0% | 1.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-7791934-2.5g |
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde |
83174-90-7 | 95.0% | 2.5g |
$1454.0 | 2025-03-21 | |
| Enamine | EN300-7791934-5.0g |
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde |
83174-90-7 | 95.0% | 5.0g |
$2152.0 | 2025-03-21 | |
| Enamine | EN300-7791934-10.0g |
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde |
83174-90-7 | 95.0% | 10.0g |
$3191.0 | 2025-03-21 | |
| 1PlusChem | 1P008JU4-50mg |
1,3-DIMETHYL-6-FORMYLURACIL |
83174-90-7 | 95% | 50mg |
$269.00 | 2024-04-21 | |
| 1PlusChem | 1P008JU4-100mg |
1,3-DIMETHYL-6-FORMYLURACIL |
83174-90-7 | 95% | 100mg |
$369.00 | 2024-04-21 |
1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde Littérature connexe
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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